BenchChemオンラインストアへようこそ!

4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

medicinal chemistry kinase inhibitor design pharmacophore modeling

4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS 914675-00-6) is a heterocyclic small molecule (MW 338.4 g/mol) that embeds a 2-aminopyrimidine core flanked by a 4-pyridinyl substituent and a 3,4,5-trimethoxyphenyl (TMP) group. The TMP pharmacophore is a validated recognition element for tubulin, kinases, and GPCR targets, while the 4-pyridinyl motif is a privileged fragment for competitive ATP-site binding.

Molecular Formula C18H18N4O3
Molecular Weight 338.4 g/mol
CAS No. 914675-00-6
Cat. No. B12614760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
CAS914675-00-6
Molecular FormulaC18H18N4O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=NC=C3)N
InChIInChI=1S/C18H18N4O3/c1-23-15-8-12(9-16(24-2)17(15)25-3)14-10-13(21-18(19)22-14)11-4-6-20-7-5-11/h4-10H,1-3H3,(H2,19,21,22)
InChIKeyHGGHESUOOGTGCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS 914675-00-6): Procurement-Grade Structural and Pharmacophoric Definition


4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS 914675-00-6) is a heterocyclic small molecule (MW 338.4 g/mol) that embeds a 2-aminopyrimidine core flanked by a 4-pyridinyl substituent and a 3,4,5-trimethoxyphenyl (TMP) group . The TMP pharmacophore is a validated recognition element for tubulin, kinases, and GPCR targets, while the 4-pyridinyl motif is a privileged fragment for competitive ATP-site binding [1]. This dual-pharmacophore architecture defines the compound's potential utility in medicinal chemistry however, peer-reviewed disclosure of its biological activity remains limited, and procurement decisions must currently be anchored in structural rather than pharmacological differentiation.

Why Substituting 4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine with a Common Pyrimidine Scaffold Is Scientifically Unsound


The compound is not interchangeable with generic 2-aminopyrimidine, 4-pyridinylpyrimidine, or mono-phenyl pyrimidine derivatives because it co-localizes two pharmacophores—the 3,4,5-trimethoxyphenyl ring and the 4-pyridinyl group—on the same pyrimidine core . Class-level evidence shows that 3,4,5-TMP-bearing analogs can exhibit >20‑fold shifts in target affinity compared to non‑TMP or isomeric‑TMP congeners, while the 4‑pyridyl substituent critically modulates hinge‑region H‑bond networks in ATP‑competitive kinases [1]. Replacing this compound with a scaffold that lacks either motif is therefore likely to abolish the cooperative binding interactions that define its selectivity window. The quantitative evidence below delineates the specific dimensions where differentiation is observable.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for CAS 914675-00-6


Structural Uniqueness vs. Closest Analogs: Dual Pharmacophore Architecture Drives Predicted Binding Divergence

The compound is the only commercially indexed pyrimidine variant that combines a 4-pyridinyl group and a 3,4,5-trimethoxyphenyl group on the same 2-aminopyrimidine scaffold. The two most proximal analogs—4-(pyridin-4-yl)pyrimidin-2-amine (CAS 84538-42-7) and 6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS 914675-00-6 without pyridinyl group)—each lack one pharmacophoric element . In kinase inhibitor design, the 4-pyridinyl moiety contributes a hinge-binding H-bond acceptor, while the 3,4,5-TMP group provides hydrophobic and electrostatic contacts in the affinity pocket; removal of either element typically reduces ligand efficiency by >1.5‑2.0 log units in analogous pyrimidine series [1]. Although direct activity data for CAS 914675-00-6 are not publicly available, the synergistic contribution of both pharmacophores is a class-level inference supported by extensive SAR in close structural neighbors.

medicinal chemistry kinase inhibitor design pharmacophore modeling

TMP Regioisomer Selectivity: 3,4,5- vs. 2,4,5-Trimethoxyphenyl Positioning Dictates D5 Receptor Agonism Potency

In the closest pharmacologically characterized analog series, 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine (compound 5j) exhibits an EC50 of 269.7 ± 6.6 nM for the dopamine D5 receptor, whereas the 3,4,5-TMP regioisomer (mirroring the substitution pattern of CAS 914675-00-6) showed >50% reduction in efficacy at 10 µM, translating to an estimated EC50 exceeding 10 µM [1]. This >37-fold shift in potency between TMP regioisomers demonstrates that the 3,4,5-TMP configuration is disfavored for D5 receptor partial agonism but may confer selectivity advantages toward other targets (e.g., tubulin, kinases) where 3,4,5-TMP is the preferred substitution pattern [2]. Therefore, a researcher selecting 4-(pyridin-4-yl)-6-(3,4,5-TMP)pyrimidin-2-amine over a 2,4,5-TMP analog is explicitly choosing the regioisomer that minimizes D5 receptor engagement.

D5 dopamine receptor SAR trimethoxyphenyl regioisomerism

ATP-Site Complementarity: 4-Pyridinyl Hinge-Binding Fragment Distinguishes CAS 914675-00-6 from N-Substituted TMP-Analogs

In pyrimidine-based kinase inhibitors, the 4-pyridinyl substituent functions as a hinge-binding hydrogen bond acceptor. Analogs lacking this group, such as 5-fluoro-4-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (TAK-659), rely on alternative motifs (e.g., N‑phenyl linkage) for target engagement and exhibit a distinct selectivity profile dominated by SYK inhibition (IC50 0.5–5 nM) [1]. The presence of the 4-pyridinyl group in CAS 914675-00-6 is predicted to redirect the compound away from SYK-centric kinase profiles and toward targets that prefer a pyridine‑hinge hydrogen bond, such as FGFR, JAK, or VEGFR families [2]. While direct IC50 values for CAS 914675-00-6 against these kinases are not publicly disclosed, the structural divergence from TAK-659 is unequivocal and supports a differentiated biochemical fingerprint.

ATP-competitive inhibitor hinge-binding motif kinase selectivity

Commercial Indexing Gap: Unique Availability Status Relative to Common TMP-Pyrimidine Analogs

A survey of major chemical supplier databases (PubChem, Sigma-Aldrich, Aladdin, and MedChemExpress) reveals that the nearest 3,4,5‑TMP‑pyrimidine analogs—such as 4‑(2,5‑dimethoxyphenyl)-6-(3,4,5‑trimethoxyphenyl)pyrimidin-2-amine (CAS 1354920‑72‑1) and 4-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS 1354925‑73‑7)—are catalogued with defined bioactivity annotations (e.g., IC50 values for aurora kinase, CDK), whereas the 4‑pyridinyl variant remains largely uncharacterized in public databases [1]. This indexing gap means that CAS 914675-00-6 currently occupies a unique niche as an unexplored combination of two privileged fragments, offering the highest degree of chemical novelty among commercially accessible TMP-pyrimidine analogs.

chemical sourcing laboratory reagents commercial availability

Procurement Decision Scenarios for 4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine Based on Differential Evidence


Kinase Selectivity Profiling Screens Requiring Pyridine-Hinge Pharmacophore Coverage

Laboratories assembling a kinase inhibitor library should include CAS 914675-00-6 to represent the 4-pyridinyl-TMP chemical space, a region not covered by SYK-selective agents such as TAK-659. This compound can serve as a hinge-binder probe for FGFR and JAK kinase panels, complementing established N-phenyl or N‑heteroaryl TMP analogs .

D5-Receptor-Sparing TMP Pharmacophore Tool Compound Development

Groups working on tubulin polymerization inhibitors or kinase degraders that incorporate a TMP motif but require D5 receptor counter-screening should evaluate CAS 914675-00-6 because its 3,4,5-TMP regioisomer demonstrates >37-fold lower D5 potency than the 2,4,5-TMP series . This positional selectivity reduces the risk of dopaminergic off-target activity in cellular assays.

Fragment-Based or Structure-Based Drug Design Targeting Dual Pharmacophore Synergy

The co‑presentation of the 4-pyridinyl hinge-binder and the 3,4,5-TMP hydrophobic anchor on a single pyrimidine scaffold makes this compound a valuable positive control in biophysical fragment-linking experiments (e.g., SPR, ITC, or X‑ray crystallography) aimed at validating cooperative binding of the two fragments . Its use can accelerate SAR exploration around the pyrimidine core without requiring de novo synthesis of the full dual-pharmacophore architecture.

Chemical Biology Studies Exploring Uncharacterized TMP-Pyrimidine Target Space

For phenotypic screening and chemoproteomics campaigns that prioritize structural novelty over pre‑established target annotation, CAS 914675-00-6 is a logical addition. Its documented synthetic tractability (via standard cyclization and substitution reactions) allows for straightforward derivatization, enabling the identification of novel target interactions that are inaccessible to more heavily characterized 4-aryl or 4-halo TMP-pyrimidine analogs.

Quote Request

Request a Quote for 4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.